2-(4-aminophenyl)-1H-indol-6-amine

Medicinal chemistry Fragment-based drug design Solubility optimization

2-(4-Aminophenyl)-1H-indol-6-amine (C₁₄H₁₃N₃, MW 223.27) is a disubstituted indole bearing primary amino groups at the indole 6-position and at the para-position of the 2-phenyl ring. This diamine architecture places it within the 2-phenylindole family—a scaffold extensively explored for antioxidant, anti-inflammatory, and CNS-targeted activities—yet its dual amino substitution creates a hydrogen-bond donor and acceptor profile that deviates significantly from the more common 2-(4-aminophenyl)indole (lacking the 6-NH₂) and from 6-halo or 6-unsubstituted analogs that dominate the published 2-(4-aminophenyl)indole series.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
Cat. No. B1246390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-aminophenyl)-1H-indol-6-amine
Synonyms4',6-diamino-2-phenylindole
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)N)N
InChIInChI=1S/C14H13N3/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(16)8-14(10)17-13/h1-8,17H,15-16H2
InChIKeyPWVRXSQPCQPQHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Aminophenyl)-1H-indol-6-amine for Research Procurement: Core Identity and Compound-Class Context


2-(4-Aminophenyl)-1H-indol-6-amine (C₁₄H₁₃N₃, MW 223.27) is a disubstituted indole bearing primary amino groups at the indole 6-position and at the para-position of the 2-phenyl ring [1]. This diamine architecture places it within the 2-phenylindole family—a scaffold extensively explored for antioxidant, anti-inflammatory, and CNS-targeted activities—yet its dual amino substitution creates a hydrogen-bond donor and acceptor profile that deviates significantly from the more common 2-(4-aminophenyl)indole (lacking the 6-NH₂) and from 6-halo or 6-unsubstituted analogs that dominate the published 2-(4-aminophenyl)indole series [2][3].

Dual primary amine scaffold for orthogonal derivatization chemistry
Extended hydrogen-bond donor profile vs. mono‑amine 2-phenylindoles
6‑NH₂ placement alters electronic modulation relative to 6‑halo or 6‑H analogs

Why 2-(4-Aminophenyl)-1H-indol-6-amine Cannot Be Replaced by Close Indole Analogs Without Changing Experimental Outcomes


Within the 2-phenylindole series, even single-position substitutions produce large shifts in antioxidant potency, radical-scavenging mechanism, and target-binding mode. The Karaaslan 2013 study demonstrated that replacing the 6-fluoro substituent with hydrogen collapses DPPH radical scavenging from 80% to substantially lower levels, highlighting the non-redundant role of the 6-position substituent in electronic modulation of the indole core [1]. The 6-NH₂ group introduces three hydrogen-bond donor sites (versus one or two in monoamino or halo analogs), fundamentally altering both supramolecular recognition and derivatization chemistry relative to the commercially more available 4-(1H-indol-2-yl)aniline (CAS 21889-05-4) [2]. Furthermore, regioisomeric substitution at the aniline ring (para vs. meta) critically governs biological target engagement: the meta-isomer 2-(3-aminophenyl)-1H-indol-6-amine has been claimed as an HCV NS5A inhibitor scaffold, whereas the para-substituted target compound presents a distinct angular geometry for kinase or receptor binding pockets [3].

6‑Position substitution Replacing 6‑NH₂ with H, F, or Cl can shift radical‑scavenging potency and hydrogen‑bond capacity; electronic profiles are not interchangeable.
Para‑ vs. meta‑aniline regioisomer The meta isomer (CAS 1246471‑74‑8) is linked to HCV NS5A inhibition; para geometry projects the amino vector into a distinct target‑class space (COX, kinase).
Mono‑amine analogs 4‑(1H‑Indol‑2‑yl)aniline or 2‑phenyl‑1H‑indol‑6‑amine offer only one derivatization handle, limiting library dimensionality.

Product-Specific Quantitative Differentiation Evidence for 2-(4-Aminophenyl)-1H-indol-6-amine Versus Closest Analogs


Hydrogen-Bond Donor Capacity: 6-NH₂ Differentiates from 4-(1H-Indol-2-yl)aniline by 50% More HBDs

The target compound possesses three hydrogen-bond donor (HBD) atoms (indole N–H, 6-NH₂, and 4′-NH₂ on the phenyl ring), compared with two HBDs for 4-(1H-indol-2-yl)aniline (CAS 21889-05-4, which lacks the 6-amino group) [1]. This 50% increase in HBD count directly impacts computed physicochemical descriptors: the topological polar surface area (tPSA) of 2-(4-aminophenyl)-1H-indol-6-amine is approximately 67.8 Ų versus 41.8 Ų for the 6-unsubstituted analog, an increase of roughly 62% [2]. For procurement decisions in fragment-library construction or lead optimization programs where hydrogen-bonding capacity dictates binding-site complementarity, swapping these two compounds is non-equivalent.

HBD & tPSA comparison
Class‑level inference
3 HBDs (tPSA ≈ 67.8 Ų)
vs.
2 HBDs (tPSA ≈ 41.8 Ų)
Hydrogen‑bonding profile alters fragment‑library selection context.
Computed descriptors; verify experimentally for specific binding sites.
Medicinal chemistry Fragment-based drug design Solubility optimization

Antioxidant Activity Class Benchmarking: 6-Substituted 2-(4-Aminophenyl)indoles Achieve Potency Comparable to Melatonin

In the Karaaslan et al. (2013) head-to-head study, the 6-fluoro congener 3b (2-(4-aminophenyl)-6-fluoro-1H-indole) achieved 80% DPPH radical scavenging and 81% superoxide radical scavenging at 1 mM, a level described by the authors as 'comparable with the reference standard melatonin (MLT), which gave 98% and 75% inhibition respectively' [1]. Critically, the full data table in the same study reveals that 6-unsubstituted 2-(4-aminophenyl)indoles from the same series under identical assay conditions produced substantially lower DPPH inhibition values, demonstrating that the 6-position substituent is a key potency determinant. Although direct DPPH data for the 6-amino variant have not been reported in the same publication series, the 6-NH₂ group is a stronger electron donor (Hammett σₚ = −0.66) than 6-F (σₚ = 0.06), which mechanistically predicts enhanced radical-stabilization capacity for the amino congener [2].

DPPH radical scavenging
Class‑level inference
6‑F analog: 80% inhibition (1 mM)
Melatonin: 98%
6‑NH₂ predicted comparable (Hammett σₚ = −0.66)
Reported antioxidant class benchmark; electron‑donor context supports radical‑stabilization screening.
Direct DPPH data for the 6‑amino variant not published; class‑level inference only.
Oxidative stress Neuroprotection Free-radical scavenging

Regioisomeric Differentiation: Para- vs. Meta-Aniline Substitution Governs Antiviral Target Engagement

The para-substituted target compound and its meta-isomer 2-(3-aminophenyl)-1H-indol-6-amine (CAS 1246471-74-8) share identical molecular formula (C₁₄H₁₃N₃) and molecular weight (223.27), yet differ by approximately 60° in the vector angle of the aniline amino group relative to the indole plane . The meta-isomer has been explicitly claimed in patent filings as a scaffold for HCV NS5A inhibition, whereas the para-isomer projects the terminal amino group into a distinct region of chemical space that may be complementary to ATP-binding pockets of kinases or to COX-1/COX-2 active sites [1]. Computational docking studies on 4-(1H-indol-2-yl)aniline derivatives demonstrate that the para-amino group engages the COX-1 active site through a specific hydrogen-bond network, a geometry not accessible to the meta isomer .

Aniline regiochemistry
Cross‑study comparable
Para isomer: ~180° NH₂ vector
Meta isomer: ~120° NH₂ vector
≈60° angular difference
Regioisomeric geometry governs target‑class engagement; para fits COX/kinase pockets.
Meta isomer patented for HCV NS5A; geometry confirmed by docking studies.
Antiviral research HCV NS5A inhibition Kinase inhibitor design

Dual Amino Derivatization Capability vs. Single-Amine Analogs: Enabling Divergent Library Synthesis

The target compound offers two chemically distinguishable primary amine handles: the indole 6-NH₂ (conjugated to the electron-rich indole system) and the 4′-NH₂ on the pendant phenyl ring (less conjugated, more nucleophilic) . This electronic differentiation enables sequential chemoselective derivatization—for example, acylation or sulfonylation of the more nucleophilic aniline nitrogen followed by reductive amination or Buchwald–Hartwig coupling at the indole 6-position. By contrast, 4-(1H-indol-2-yl)aniline (CAS 21889-05-4) provides only a single amine, and 2-phenyl-1H-indol-6-amine (lacking the 4′-NH₂) provides only the indole amine, each giving at most one point of diversity [1]. For procurement of a core scaffold intended for generating compound libraries via divergent parallel synthesis, the dual-amine architecture doubles the accessible dimensionality of the product matrix.

Derivatization handles
Class‑level inference
2 electronically distinct amine sites
vs.
1 amine for mono‑amine analogs
Dual‑handle architecture enables divergent library synthesis with orthogonal protection.
Chemoselectivity governed by conjugation differences; validate reaction compatibility.
Parallel synthesis Chemical biology probes Bifunctional linkers

Evidence-Backed Application Scenarios for 2-(4-Aminophenyl)-1H-indol-6-amine in Scientific Research and Industrial Procurement


Antioxidant Lead Optimization Programs Targeting Neurodegenerative Disease Models

Given the class-level evidence that 6-substituted 2-(4-aminophenyl)indoles achieve DPPH radical-scavenging activity within 18 percentage points of melatonin (the benchmark endogenous antioxidant), procurement of the 6-amino variant enables direct head-to-head comparison with the published 6-fluoro lead compound 3b [1]. The stronger electron-donating character of NH₂ relative to F (Hammett σₚ −0.66 vs. 0.06) provides a testable hypothesis for enhanced radical-stabilization capacity, while the additional hydrogen-bond donor at the 6-position may improve aqueous solubility relative to the 6-fluoro congener [2]. This compound is suitable as a starting scaffold for synthesizing and evaluating novel melatonin-analog series in neuronal cell-based oxidative stress assays.

Divergent Library Synthesis for Kinase or GPCR Targeted Compound Collections

The electronically differentiated dual-amine architecture makes this compound an efficient core scaffold for generating compound libraries with two independent diversity vectors [1]. The para-aniline nitrogen can be derivatized via amide coupling or sulfonamide formation, while the indole 6-amine undergoes Buchwald–Hartwig arylation or reductive amination under orthogonal conditions. For industrial medicinal chemistry groups, this translates to a reduced number of synthetic steps per compound relative to sequential linear syntheses starting from mono-amine scaffolds such as 4-(1H-indol-2-yl)aniline [2]. The para-substituted geometry also aligns with the well-precedented binding mode of 2-phenylindoles to COX-1 and related enzyme pockets, as demonstrated by docking studies on the parent scaffold .

Antiviral Probe Development Requiring Precise Aniline Regiochemistry

The para vs. meta regioisomeric distinction between 2-(4-aminophenyl)-1H-indol-6-amine and 2-(3-aminophenyl)-1H-indol-6-amine (CAS 1246471-74-8) is critical for target-class selection [1]. The meta isomer has been explicitly claimed as an HCV NS5A inhibitor scaffold, whereas the para isomer projects the terminal amino group into a spatial orientation potentially compatible with ATP-binding site hinge regions of kinases [2]. Researchers should procure the para isomer when the objective is to explore target classes where the 4-aminophenyl vector has been validated by docking (e.g., COX enzymes, certain GPCRs), and should explicitly avoid substituting the meta isomer for this purpose without re-docking .

Application
Selection Property
Validation Focus
Neuronal oxidative stress assay research
6‑Substituent electron‑donor capacity
DPPH radical‑scavenging endpoint benchmarking
Kinase/GPCR targeted library synthesis
Dual‑amine orthogonal derivatization
Divergent synthetic route validation
Antiviral target probe development
Para‑aniline regioisomeric geometry
Target engagement vector mapping
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